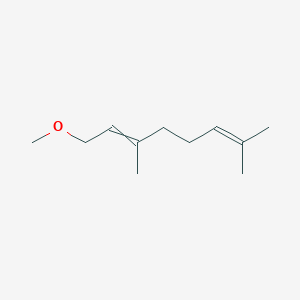

cis-Methoxy-dimethyloctadiene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJMJMPVWWWELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72152-72-8 | |

| Record name | 1-Methoxy-3,7-dimethyl-2,6-octadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72152-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Cis Methoxy Dimethyloctadiene

Stereoselective and Stereospecific Approaches to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene Synthesis

Achieving the desired (Z)- or cis-configuration of the double bond at the C2 position is a critical challenge in the synthesis of this molecule. Various strategies have been explored to control the stereochemistry of the final product.

Catalytic Telomerization Strategies for Octadiene Framework Construction

The catalytic telomerization of isoprene (B109036) with methanol (B129727) stands as a primary and atom-economical method for constructing the methoxy-dimethyloctadiene backbone. This reaction involves the dimerization of isoprene in the presence of a catalyst and a nucleophile, in this case, methanol.

Palladium complexes have proven to be highly effective catalysts for the telomerization of isoprene with methanol. The choice of ligands coordinated to the palladium center plays a crucial role in determining the chemo- and regioselectivity of the reaction. Various phosphine (B1218219), amine, and N-heterocyclic carbene (NHC) ligands have been investigated. acs.org The reaction typically yields a mixture of isomers, including different regioisomers and stereoisomers of methoxy-dimethyloctadiene. Controlling the reaction conditions, such as the solvent's pKa and the steric and electronic properties of the ligand, can steer the reaction towards the desired product. acs.org For instance, studies have shown that the selectivity can be shifted between the telomer and the isoprene dimer by employing different substituted carbene ligands. acs.org

A notable advancement in this area is the use of heterogeneous palladium catalysts. For example, a palladium catalyst supported on a divinylbenzene-resin with triphenylphosphine (B44618) ligands has demonstrated high activity and unusual regioselectivity towards tail-to-tail telomerization products. acs.org

| Catalyst System | Ligand | Key Findings |

| Palladium(II) complexes | Chiral phosphines and amines | Can modulate the formation of telomer vs. dimer. Bidentate phosphine-amine ligands favor the telomer. |

| In situ generated Palladium-carbene | Imidazolium salts | Selectivity can be switched between telomer and dimer by altering carbene ligand substituents. |

| Heterogeneous Palladium-resin | Triphenylphosphine-divinylbenzene | High activity and regioselectivity for tail-to-tail telomerization products. |

This table summarizes catalyst systems used in the palladium-catalyzed telomerization of isoprene with methanol.

The mechanism of palladium-catalyzed telomerization is widely accepted to proceed through the formation of a bis-π-allylpalladium intermediate. This intermediate is formed by the oxidative coupling of two isoprene molecules to the palladium(0) center. The subsequent steps involve the nucleophilic attack of methanol and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Chemo- and Regioselective Preparations of Methoxy-Dimethyloctadienes

Achieving high chemo- and regioselectivity is paramount in the synthesis of a specific isomer like (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions.

In the context of isoprene telomerization, the primary challenge is to favor the formation of the methoxy-dimethyloctadiene (telomer) over the isoprene dimer. As mentioned, the ligand choice is critical in this regard. Furthermore, controlling the regioselectivity involves directing the methanol nucleophile to the desired carbon atom of the octadienyl chain and controlling the position of the double bonds. Studies have shown that factors like the nature of the palladium precursor, the ligand-to-palladium ratio, and the reaction solvent can significantly influence the product distribution. researchgate.net For instance, the use of more sterically hindered alcohols as nucleophiles can alter the regioselectivity of the reaction. researchgate.net

Enantioselective Synthesis Challenges and Progress for Chiral Derivatives

The development of enantioselective methods for the synthesis of chiral derivatives of methoxy-dimethyloctadiene is an area of growing interest, particularly for applications in fine chemicals and pharmaceuticals. While the telomerization of isoprene can produce chiral products, achieving high enantioselectivity has been a significant challenge. acs.org

Early attempts using palladium catalysts with chiral phosphine and amine ligands resulted in very modest enantiomeric excesses (e.e.'s). acs.org The primary difficulty lies in the effective transfer of chirality from the ligand to the product during the catalytic cycle. More recent advancements in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation, offer potential avenues for the enantioselective synthesis of these compounds. The development of new chiral ligands and a deeper understanding of the reaction mechanism are crucial for overcoming the current limitations and achieving high levels of enantiocontrol. organic-chemistry.org

Alternative Synthetic Routes to Conjugated and Non-Conjugated Dimethyloctadiene Systems

Beyond the palladium-catalyzed telomerization of isoprene, other synthetic strategies can be employed to construct conjugated and non-conjugated dimethyloctadiene frameworks, which can then be further functionalized to yield the desired methoxy (B1213986) derivative.

One common approach for the synthesis of conjugated dienes involves olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. organic-chemistry.org These methods can provide good control over the geometry of the newly formed double bond. For example, starting from a suitable aldehyde or ketone precursor, a conjugated diene system can be constructed stereoselectively.

The synthesis of conjugated trienes has been achieved stereoselectively from allylic alcohols and 1-iodo-1,3-dienes using a palladium acetate (B1210297)/silver acetate system. acs.org This methodology could potentially be adapted for the synthesis of substituted dienes.

For non-conjugated dienes, methods such as enyne metathesis have been utilized to create skipped diene systems, which are characterized by two double bonds separated by a single methylene (B1212753) group. mdpi.comrsc.org Cross-coupling reactions, like the Suzuki and Stille couplings, also offer powerful tools for the construction of both conjugated and non-conjugated diene systems from appropriate vinyl precursors. mdpi.com These alternative routes provide flexibility in the choice of starting materials and can offer better control over the stereochemistry of the final product in certain cases.

Photochemical Cyclization Strategies for Octadiene Derivatives

Photochemical reactions offer unique pathways for the construction of cyclic and polycyclic systems that can be difficult to achieve through thermal methods. In the context of octadiene derivatives, photochemical cyclization can be a powerful tool for creating complex molecular frameworks.

One notable example involves the electrocyclization of Z,Z-3,5-octadiene-1,7-diyne derivatives. researchgate.net Computational and experimental studies have shown that these compounds can undergo two successive electrocyclic reactions to yield stable, substituted naphthocyclobutadienes. researchgate.net This process highlights the potential of harnessing photochemical energy to drive complex transformations in molecules containing an octadiene core. The reaction proceeds through a high-energy intermediate, and the specific substitution pattern on the octadiene backbone can influence the reaction pathway and the stability of the final product. researchgate.net

The study of such reactions provides valuable insights into the potential for creating intricate cyclic systems from linear octadiene precursors. While the starting material in this specific example is a diacetylene derivative of octadiene, the principles of photochemical electrocyclization are broadly applicable to other conjugated diene systems. The reaction conditions for such transformations are a critical area of research, with factors such as wavelength of light, solvent, and reaction time playing a crucial role in the outcome of the reaction.

| Reactant | Product | Reaction Type | Key Feature |

| Z,Z-3,5-octadiene-1,7-diyne derivative | Naphthocyclobutadiene derivative | Photochemical Electrocyclization | Formation of a polycyclic aromatic system from a linear precursor. researchgate.net |

Wittig Reactions and Aldol (B89426) Condensations in Polycyclic Octadiene Architectures

The construction of polycyclic architectures, including those that may feature an octadiene moiety, often relies on robust and predictable carbon-carbon bond-forming reactions. The Wittig reaction and the Aldol condensation are two of the most fundamental and widely utilized methods in organic synthesis for this purpose. wikipedia.orglibretexts.orgyoutube.com

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined, which is crucial for the synthesis of complex molecules with specific stereochemistry. libretexts.org For the synthesis of a polycyclic octadiene, the Wittig reaction could be employed to introduce one or both of the double bonds of the diene system or to append a side chain containing a double bond to a pre-existing cyclic structure. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions, allowing for the selective formation of either the E- or Z-alkene. organic-chemistry.org

The Aldol condensation is another powerful tool for forming carbon-carbon bonds. youtube.com This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.com In the context of constructing polycyclic systems, the Aldol condensation can be used to form new rings through intramolecular reactions. For instance, a long-chain dialdehyde (B1249045) or diketone could be induced to cyclize via an intramolecular Aldol condensation, forming a cyclic enone that could serve as a key intermediate in the synthesis of a polycyclic octadiene architecture. The reaction is a cornerstone of annulation strategies, which are sequences of reactions used to build a new ring onto an existing molecular framework. organic-chemistry.org

| Reaction | Reactants | Product | Key Transformation |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | C=O to C=C |

| Aldol Condensation | Two Carbonyl Compounds (or one dicarbonyl) | α,β-Unsaturated Carbonyl | Formation of a new C-C bond and a C=C bond |

Green Chemistry Principles and Sustainable Synthesis of cis-Methoxy-dimethyloctadiene Precursors

In modern organic synthesis, there is a growing emphasis on the development of sustainable and environmentally friendly processes. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of precursors for complex molecules like this compound can benefit significantly from the application of these principles, particularly through the use of renewable feedstocks.

Utilization of Renewable Feedstocks in Octadiene Synthesis

The chemical industry has traditionally relied on fossil fuels as the primary source of carbon for the synthesis of organic molecules. However, the finite nature of these resources and the environmental impact of their use has spurred research into renewable feedstocks. youtube.com Biomass, which includes materials derived from living organisms such as plants, is a promising alternative. youtube.com

Biomass is a rich source of carbohydrates, lignin, and oils, which can be converted into a variety of platform chemicals. greenchemistry-toolkit.org These platform chemicals can then serve as starting materials for the synthesis of more complex molecules, including the C8 backbone required for octadiene derivatives. For example, sugars derived from the breakdown of cellulose (B213188) and starch can be fermented or catalytically converted into furan (B31954) derivatives. researchgate.net These furans can then be further transformed through reactions such as aldol condensations to extend the carbon chain and create precursors for biofuels and other chemicals. researchgate.netrsc.org

Lignin, a complex aromatic polymer found in wood, is another abundant renewable feedstock that is currently underutilized. greenchemistry-toolkit.org It can be broken down to produce aromatic compounds that could potentially be converted into cyclic precursors for polycyclic octadiene synthesis. Additionally, lipid oils from plants can be chemically modified to produce a range of useful chemicals. greenchemistry-toolkit.org

The development of synthetic routes to octadiene precursors from these renewable feedstocks is a key area of research in green chemistry. The goal is to create more sustainable pathways to valuable chemical products, reducing our dependence on fossil fuels and minimizing the environmental footprint of chemical manufacturing.

| Renewable Feedstock | Key Components | Potential Platform Chemicals |

| Biomass (e.g., wood, agricultural residues) | Cellulose, Hemicellulose, Lignin | Sugars (e.g., glucose), Furans, Aromatic Compounds |

| Sugars (from sugarcane, corn, etc.) | Sucrose, Glucose, Fructose | Ethanol, Furan derivatives |

| Plant Oils (e.g., soy, palm) | Triglycerides | Fatty acids, Glycerol |

Despite a comprehensive search for scientific literature and data, no specific research findings or detailed reactivity studies on the chemical compound “this compound” could be located. As a result, it is not possible to generate an article with the detailed, scientifically accurate content and data tables requested for the specified outline.

The conducted searches across various chemical databases and scientific search engines did not yield any papers or patents detailing the reactivity and mechanistic investigations of "this compound" in the areas of:

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions): No studies on the behavior of either the conjugated or isolated diene systems of this specific compound in cycloaddition reactions were found.

Electrophilic and Nucleophilic Additions: There is no available data on the addition reactions to the carbon-carbon double bonds of "this compound."

Transformations Involving the Methoxy Ether Moiety: Specific information regarding ether cleavage, the formation of oxonium intermediates, or oxidative degradation pathways for this compound is absent from the scientific literature.

General principles of diene and ether reactivity are well-established in organic chemistry. However, applying these general principles without specific experimental data for "this compound" would not meet the requirements for a detailed and scientifically accurate article focused solely on this compound.

Therefore, the requested article cannot be generated due to the absence of specific research data for "this compound."

Reactivity and Mechanistic Investigations of Cis Methoxy Dimethyloctadiene

Rearrangement Reactions and Isomerization Pathways

There is no specific information available in the scientific literature concerning the rearrangement reactions and isomerization pathways of "cis-Methoxy-dimethyloctadiene." In theory, a substituted 1,5-diene like this could undergo a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, commonly known as the Cope rearrangement. This type of reaction is thermally allowed and proceeds through a cyclic transition state. The equilibrium of the reaction would be influenced by the relative thermodynamic stability of the starting material and the rearranged product. Factors such as steric interactions of the dimethyl groups and the electronic effects of the methoxy (B1213986) group would play a crucial role in determining the favored isomer.

Isomerization pathways could also include cis-trans isomerization of the double bonds, potentially catalyzed by acid, base, or light, depending on the specific structure and conditions. However, no studies detailing these pathways for "this compound" have been found.

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies have been published that specifically elucidate the reaction mechanisms of "this compound." Mechanistic investigations of related compounds often employ techniques such as:

Kinetic Studies: Measuring reaction rates at different temperatures to determine activation parameters (enthalpy and entropy of activation). This data provides insight into the transition state of the reaction. For a potential Cope rearrangement of "this compound," kinetic studies could help determine the degree of concertedness of the bond-breaking and bond-forming steps.

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for characterizing the structure of the starting material, any intermediates, and the final products of a reaction. In-situ spectroscopic monitoring could potentially allow for the direct observation of reaction progress and the identification of transient species.

Without such studies on "this compound," a detailed discussion of its reaction mechanisms is not possible.

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. wikipedia.org For a molecule with the complexity of cis-Methoxy-dimethyloctadiene, advanced 2D NMR experiments are indispensable for both constitutional and configurational assignment.

Advanced 2D NMR Techniques for Stereochemical Assignments of (Z)-Isomers

The assignment of the (Z)-stereochemistry of the C2=C3 double bond is critical and can be unequivocally established using through-space correlations measured by 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). wikipedia.orgceitec.cz Unlike through-bond correlation experiments (e.g., COSY), NOESY detects dipolar interactions between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them. acdlabs.com

In the (Z)-isomer of 1-methoxy-3,7-dimethyloct-2,6-diene, the proton at C2 (H2) and the methyl protons at C3 (C3-CH₃) are on the same side of the double bond. This spatial arrangement results in a distinct NOE cross-peak between these protons. Conversely, the corresponding (E)-isomer would not show this correlation; instead, an NOE would be expected between the C2 proton and the C4 methylene (B1212753) protons. One-dimensional NOESY experiments can also be employed to confirm these assignments. acs.org

| Correlating Protons | Expected NOE Intensity | Stereochemical Significance |

|---|---|---|

| H2 ↔ C3-CH₃ | Strong | Confirms (Z)-configuration of the C2=C3 double bond. |

| H2 ↔ H4 | Weak/Absent | Supports (Z)-configuration; a strong correlation would indicate an (E)-isomer. |

| H1 ↔ H2 | Medium | Confirms proximity of the methoxy-methylene group to the double bond. |

| H6 ↔ C7-CH₃ | Medium | Provides assignments for the second double bond. |

Conformational Analysis via Variable Temperature NMR and NOE Studies

Acyclic molecules like methoxy-dimethyloctadiene are conformationally flexible and exist as a dynamic equilibrium of multiple conformers in solution. beilstein-journals.orgarxiv.org This conformational averaging can lead to broadened signals in room-temperature NMR spectra. researchgate.net Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.gov

By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. researchgate.net This may result in the decoalescence of averaged signals into sharp, distinct signals for each major conformer, allowing for their individual characterization. researchgate.net Thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium can be determined from the relative populations of conformers at different temperatures.

NOE data acquired at various temperatures can then be used to determine the predominant three-dimensional structure of the most stable conformers. researchgate.net Quantitative NOE measurements can provide accurate interproton distances, which, when compared with distances from computationally modeled conformers, allow for a detailed understanding of the molecule's conformational preferences in solution. beilstein-journals.org

| Technique | Observation | Interpretation |

|---|---|---|

| Variable Temperature (VT) NMR | Signal broadening at room temperature, sharpening and splitting into multiple sets of signals at low temperature. | Indicates slow-down of interconversion between multiple stable conformers. researchgate.net |

| Low-Temperature NOESY/ROESY | Measurement of specific NOE cross-peaks for each distinct conformer. | Allows for the determination of the 3D structure and relative orientation of groups for each individual conformer. researchgate.net |

| Quantitative NOE Analysis | Correlation of experimental NOE intensities with interproton distances (NOE ∝ 1/r⁶). | Validation of computationally derived low-energy conformers and determination of their relative populations in solution. beilstein-journals.org |

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, and its fragmentation patterns offer deep insights into the molecular structure.

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically < 5 ppm error). mdpi.com This allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₁H₂₀O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its composition.

While HRMS alone cannot typically differentiate stereoisomers like (Z) and (E) isomers, it is crucial for distinguishing between structural isomers. For example, it could differentiate 1-methoxy-3,7-dimethyloct-2,6-diene from an isomer like 3-methoxy-3,7-dimethyloct-1,6-diene, as they would likely exhibit different fragmentation patterns even with the same exact mass. Advanced techniques coupling MS with ion mobility spectrometry (IMS) can further aid in separating isomers based on their different shapes and collision cross-sections.

| Compound | Formula | Ion Type | Calculated Exact Mass (m/z) | Primary Utility |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O | [M+H]⁺ | 169.1592 | Confirms elemental composition. |

| This compound | C₁₁H₂₀O | [M+Na]⁺ | 191.1412 | Alternative adduct for confirmation. |

| Structural Isomer (e.g., a cyclic ether) | C₁₁H₂₀O | [M+H]⁺ | 169.1592 | Distinguished by unique MS/MS fragmentation patterns. nih.gov |

Fragmentation Pathways and Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion, providing a "fingerprint" that helps to elucidate the structure. nih.gov For a terpene ether like this compound, several characteristic fragmentation mechanisms can be predicted. nih.gov

Common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) include:

Alpha-cleavage: The bond adjacent (alpha) to the ether oxygen is prone to cleavage, driven by the stabilization of the resulting cation. This could lead to the loss of a C₇H₁₁ radical, forming a [C₄H₉O]⁺ ion (m/z 73.0653). libretexts.org

Loss of a Neutral Molecule: The loss of methanol (B129727) (CH₃OH, 32 Da) from the protonated molecular ion is a common pathway for methoxy (B1213986) ethers.

Allylic Cleavage: The bonds allylic to the double bonds are weakened and prone to cleavage, leading to characteristic resonance-stabilized carbocations.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur if the side chain is sufficiently long. libretexts.org

By carefully analyzing these fragmentation patterns, the position of the methoxy group and the double bonds can be confirmed. researchgate.net

| Fragment m/z (Nominal) | Proposed Loss / Structure | Fragmentation Pathway |

|---|---|---|

| 153 | Loss of •CH₃ | Cleavage of a terminal methyl group. |

| 137 | Loss of •OCH₃ | Cleavage of the methoxy group. |

| 123 | Loss of •C₃H₇ (isopropyl) | Allylic cleavage at C4-C5 bond. |

| 81 | [C₆H₉]⁺ | Cleavage at C4-C5 with H-transfer, representing the dimethylallyl portion. |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage at the C3-C4 bond. libretexts.org |

| 69 | [C₅H₉]⁺ | Loss of the methoxy-containing side chain. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Together, they provide a comprehensive fingerprint of the functional groups and bonding within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment. photothermal.com It is particularly sensitive to polar bonds. Key expected absorptions include:

C-H stretching: Peaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (vinylic), while those just below 3000 cm⁻¹ are from sp³ C-H bonds (alkyl). youtube.com

C=C stretching: A moderate intensity peak is expected in the 1650-1670 cm⁻¹ region. The intensity of this peak can be weak for highly substituted or symmetric alkenes.

C-O stretching: A strong, characteristic peak for the ether linkage is expected in the 1075-1150 cm⁻¹ range.

C-H out-of-plane bending (wag): A strong absorption band around 675-730 cm⁻¹ is highly diagnostic for a cis-disubstituted double bond. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the molecule's polarizability. photothermal.com It is particularly effective for characterizing non-polar, symmetric bonds.

C=C stretching: The C=C stretching vibrations, which may be weak in the IR spectrum, often give rise to strong, sharp signals in the Raman spectrum, typically in the 1650-1680 cm⁻¹ region. This makes Raman an excellent tool for confirming the presence and substitution pattern of the double bonds.

C-C stretching: The backbone of the molecule will show characteristic C-C stretching modes in the fingerprint region.

The combination of IR and Raman provides a more complete vibrational analysis than either technique alone. mt.com For instance, the strong C-O stretch in the IR spectrum complements the strong C=C stretch in the Raman spectrum, confirming the key functional groups of the molecule.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| =C-H Stretch (sp²) | 3010 - 3040 | Medium | Medium |

| -C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1650 - 1670 | Medium-Weak | Strong |

| C-O Stretch (Ether) | 1075 - 1150 | Strong | Weak |

| cis =C-H Out-of-Plane Bend | 675 - 730 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the precise location of each atom.

In a study focused on the transformation of the monoterpene ketone pulegone, an interesting pyrazoline derivative, 3,3-dimethyl-3H-pyrazo[4,5-2'(S)-methyl]-cyclohexane-1,2-dioxide, was synthesized and its structure was confirmed by X-ray diffraction analysis researchgate.net. This derivative, while not a simple methoxy-dimethyloctadiene, incorporates a modified dimethyloctane framework and showcases the power of X-ray crystallography in elucidating the stereochemistry and solid-state conformation of complex, functionalized terpenoids.

The synthesis of such crystalline derivatives is often a crucial step in the structural analysis of non-crystalline parent compounds. By introducing functionalities that promote crystallization, researchers can obtain high-quality single crystals suitable for X-ray diffraction studies. The resulting structural data provides invaluable information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's intrinsic geometry and potential intermolecular interactions in the solid state.

Detailed Research Findings from a Representative Derivative

The crystallographic analysis of the pyrazoline derivative of pulegone revealed a wealth of structural information. The data, typically presented in comprehensive tables within scientific publications, allows for a detailed examination of the molecule's architecture.

Interactive Data Table: Crystallographic Data and Structure Refinement for a Pulegone Derivative

| Parameter | Value |

| Empirical formula | C10H14N2O2 |

| Formula weight | 194.23 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell dimensions | a = 6.994(2) Å, α = 90°b = 11.080(3) Å, β = 100.91(3)°c = 7.009(2) Å, γ = 90° |

| Volume | 532.9(3) ų |

| Z | 2 |

| Density (calculated) | 1.210 Mg/m³ |

| Absorption coefficient | 0.714 mm⁻¹ |

| F(000) | 208 |

| Crystal size | 0.3 x 0.2 x 0.2 mm³ |

| Theta range for data collection | 4.04 to 67.00° |

| Index ranges | -8 ≤ h ≤ 8, -13 ≤ k ≤ 13, -8 ≤ l ≤ 8 |

| Reflections collected | 2145 |

| Independent reflections | 1856 [R(int) = 0.034] |

| Completeness to theta = 67.00° | 98.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1856 / 1 / 128 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I > 2sigma(I)] | R1 = 0.041, wR2 = 0.109 |

| R indices (all data) | R1 = 0.043, wR2 = 0.112 |

| Absolute structure parameter | 0.1(3) |

| Largest diff. peak and hole | 0.18 and -0.17 e.Å⁻³ |

This data is representative of a typical crystallographic study and is based on the findings for the pyrazoline derivative of pulegone. researchgate.net

The data in the table provides a comprehensive overview of the crystallographic experiment and the quality of the structural model. The unit cell dimensions define the fundamental repeating unit of the crystal lattice. The space group (P21 in this case) describes the symmetry elements present within the crystal. The refinement statistics, such as the R-indices, indicate the agreement between the experimentally observed diffraction data and the calculated data from the final structural model, with lower values signifying a better fit.

From this data, a detailed molecular model can be constructed, revealing the precise spatial arrangement of all atoms. This allows for the unambiguous determination of the relative stereochemistry of chiral centers and the preferred conformation of flexible rings and side chains in the solid state. Such information is critical for understanding structure-activity relationships, designing new synthetic routes, and exploring the potential for the molecule to interact with other molecules, such as biological receptors.

Computational and Theoretical Studies on Cis Methoxy Dimethyloctadiene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. Methodologies such as Density Functional Theory (DFT) and ab initio methods are foundational to these studies. dergipark.org.trnih.gov DFT, in particular, has become a popular approach due to its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. nih.gov These methods can be employed to determine the optimized geometry, electronic properties, and reactivity of a molecule like cis-Methoxy-dimethyloctadiene.

An analysis of the electronic structure provides a detailed picture of how electrons are distributed within a molecule. This is crucial for understanding its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory, a cornerstone of this analysis, describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is a key indicator of molecular reactivity and electronic transitions. nih.govnih.gov For a molecule such as this compound, this analysis could reveal regions that are susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways and the characterization of transition states—the high-energy structures that connect reactants and products. beilstein-journals.org By calculating the activation energy, which is the energy barrier that must be overcome for a reaction to occur, chemists can predict the feasibility and rate of a chemical transformation involving this compound.

Table 2: Hypothetical Reaction Pathway Data for a Reaction of this compound

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | 0.0 | Relative energy of starting materials |

| Energy of Transition State | +25.0 | Energy barrier for the reaction |

| Energy of Products | -15.0 | Relative energy of the final products |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Table 3: Hypothetical Predicted Spectroscopic and Conformational Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| 13C NMR Chemical Shift (Methoxy Carbon) | ~58 ppm | Predicted chemical shift for the methoxy (B1213986) group's carbon atom |

| C=C Stretching Frequency (IR) | ~1650 cm-1 | Predicted vibrational frequency for a double bond |

| Relative Conformational Energy (Conformer A) | 0.0 kcal/mol | Energy of the most stable conformer |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound. mdpi.com These simulations are particularly useful for exploring the vast conformational space of flexible molecules and understanding how they behave in different environments, such as in a solvent or at different temperatures.

Table 4: Hypothetical Output from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Description |

|---|---|---|

| Simulation Time | 100 ns | Total time the molecular motion was simulated |

| Temperature | 298 K | The temperature at which the simulation was run |

| Number of Conformers Identified | 5 | The number of distinct stable conformations observed |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Quantitative Structure-Reactivity Relationships from Computational Models

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a molecule with its reactivity. nih.gov By developing a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, or hydrophobic properties) and an observed reactivity, QSRR models can be used to predict the reactivity of new or untested compounds. nih.gov For this compound, a QSRR model could be developed to predict its reactivity in a particular class of reactions based on its computed molecular properties.

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Role of Cis Methoxy Dimethyloctadiene in Chemical Synthesis and Catalysis

Function as a Key Synthetic Intermediate for Complex Organic Molecules

The utility of a compound as a synthetic intermediate is defined by its ability to be converted efficiently into more complex structures. cis-Methoxy-dimethyloctadiene possesses a C10 isoprenoid skeleton, a fundamental building block for a vast array of natural products, including higher terpenoids and meroterpenoids (molecules of mixed biosynthetic origin).

The presence of two chemically distinct double bonds allows for selective reactions. The trisubstituted double bond at the C2 position is electron-rich and sterically accessible, making it a handle for functionalization. The other trisubstituted double bond at the C6 position can participate in cyclization reactions or be selectively modified under different conditions. The methoxy (B1213986) group serves as a stable ether linkage, which can be carried through several synthetic steps or potentially cleaved to reveal a primary alcohol if needed.

While the direct use of this compound as a starting material in the total synthesis of highly complex molecules is not widely reported, its structural motifs are found in numerous natural products. Synthetic strategies often rely on building blocks with similar terpenoid backbones, suggesting the potential for this compound to serve as a key intermediate. For example, related terpene alcohols are common starting points in the synthesis of natural products.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | Selective epoxidation of the C6-C7 double bond |

| Dihydroxylation | OsO₄, NMO | Formation of diols |

| Ozonolysis | O₃; then Me₂S or Zn/H₂O | Cleavage of double bonds to form carbonyl compounds |

Precursor for Diverse Chemical Scaffolds and Specialty Chemicals

The carbon skeleton of this compound can be rearranged and functionalized to produce a variety of chemical scaffolds. A primary example of this is the formation of cyclic ethers, which are valuable in the fragrance and flavor industry. The parent alcohol of this compound, nerol (B1678202), can undergo acid-catalyzed cyclization to form nerol oxide, a tetrahydropyran (B127337) derivative. Similar cyclization strategies, potentially involving intramolecular hydroalkoxylation, could transform the diene into various five- and six-membered heterocyclic scaffolds.

The functional handles of the molecule—the two olefins and the ether—allow for its conversion into specialty chemicals. For instance, selective oxidation or cleavage of the double bonds can yield aldehydes, ketones, or carboxylic acids, which are themselves versatile precursors for fine chemicals. The inherent chirality that can be introduced through asymmetric reactions on the double bonds further expands its utility as a precursor for enantiomerically pure specialty chemicals.

Applications in Catalyst Design and Development (e.g., Ligand Precursors)

The use of terpenes as a source of chirality has been a cornerstone of asymmetric catalysis. nih.gov Chiral ligands derived from natural products like pinene and camphor (B46023) are widely used to induce enantioselectivity in metal-catalyzed reactions. nih.gov

While this compound itself is achiral, its prochiral double bonds offer the potential for conversion into chiral ligands. For example, asymmetric epoxidation or dihydroxylation could install stereocenters, and subsequent modifications could attach coordinating groups (such as phosphines or amines) to the terpenoid backbone. The resulting chiral ligands could then be complexed with transition metals for use in catalysis. However, it is important to note that the development of ligands specifically from this compound is not a prominent area of research in the current chemical literature. The focus has remained on more readily available or rigid chiral terpenes.

Exploitation in Bio-inspired and Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. Terpenoid cyclases, for instance, can transform simple, linear polyenes like geranyl pyrophosphate (a close biological relative of this compound) into a vast diversity of cyclic structures through precisely controlled carbocationic cyclization cascades. acs.org

This compound is an excellent substrate for mimicking these natural cyclization reactions in the laboratory. nih.govresearchgate.net The initiation of a cyclization cascade can be achieved by the electrophilic activation of one of the double bonds, typically the terminal C6-C7 olefin, using a Brønsted or Lewis acid. chemrxiv.org This generates a tertiary carbocation, which can then be attacked intramolecularly by the second double bond, leading to the formation of a six-membered ring—a common motif in monoterpenes like limonene (B3431351) or menthane.

The subsequent fate of the cationic intermediate determines the final chemical scaffold, which can be controlled by the reaction conditions. Trapping the cation with a nucleophile, or termination by deprotonation, can lead to a variety of stable cyclic products. Although specific studies extensively detailing the biomimetic cyclization of this compound are limited, the principles derived from studies on closely related substrates are directly applicable and highlight its potential in bio-inspired synthesis. nih.govchemrxiv.org

Table 2: Hypothetical Biomimetic Cyclization Products

| Initiator | Key Intermediate | Potential Scaffold |

|---|---|---|

| H⁺ (Protic Acid) | C6-Carbocation | Menthane-type (monocyclic) |

| Lewis Acid (e.g., SnCl₄) | C6-Carbocation | Menthane-type, potential for rearrangements |

Future Directions and Emerging Research Avenues for Cis Methoxy Dimethyloctadiene

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The future synthesis of cis-Methoxy-dimethyloctadiene would likely focus on methodologies that offer high stereoselectivity and adhere to the principles of green chemistry. Modern synthetic organic chemistry provides a robust toolkit for the construction of stereochemically defined olefins.

Potential Synthetic Strategies:

Metathesis-Based Approaches: Olefin metathesis, particularly using ruthenium-based catalysts such as Grubbs' catalysts, stands out as a powerful method for the formation of carbon-carbon double bonds. A potential route could involve the cross-metathesis of a methoxy-containing alkene with a corresponding diene, or a ring-closing metathesis of a precursor molecule. The choice of catalyst and reaction conditions would be critical in controlling the cis stereochemistry of the double bond.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could offer a convergent approach. This would involve the coupling of a vinyl-metal species with a vinyl halide, with the stereochemistry being pre-determined in the starting materials.

Wittig-Type Reactions: Modifications of the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of cis-alkenes. This would involve the reaction of a suitable phosphonium (B103445) ylide with a ketone or aldehyde.

Sustainability Considerations:

Future synthetic efforts would also prioritize sustainability. This includes the use of earth-abundant metal catalysts, minimizing the use of hazardous solvents, and developing processes that are atom-economical. The use of biocatalysis, employing enzymes to catalyze specific steps, could also be a promising avenue for a highly selective and environmentally benign synthesis.

Exploration of Unconventional Reactivity Patterns and Derivatizations

Once synthesized, the exploration of this compound's reactivity would be a key research focus. The interplay between the methoxy (B1213986) group and the diene system could lead to unique and potentially useful reactivity.

Areas for Investigation:

Cycloaddition Reactions: The diene moiety is a prime candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction. The electronic nature of the methoxy group would influence the electron density of the diene and thus its reactivity with various dienophiles.

Oxidative Transformations: The double bonds are susceptible to a range of oxidative transformations, including epoxidation, dihydroxylation, and ozonolysis. These reactions would provide access to a variety of functionalized derivatives.

Metal-Mediated Transformations: The olefinic moieties can coordinate to transition metals, opening up avenues for various catalytic transformations, such as hydroformylation, hydrogenation, and polymerization.

A systematic study of these reactions would build a comprehensive reactivity profile for the molecule, enabling its use as a building block in the synthesis of more complex targets.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. The integration of the synthesis of this compound into a flow chemistry platform would be a significant step towards its practical application.

A continuous flow process could be designed where starting materials are pumped through a series of reactors containing immobilized catalysts or reagents. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Furthermore, the integration of flow chemistry with automated synthesis platforms, incorporating real-time reaction monitoring and machine learning algorithms for optimization, could accelerate the discovery of optimal reaction conditions and facilitate the rapid synthesis of a library of derivatives.

Advanced Computational Modeling for Predictive Reactivity and Material Design

In parallel with experimental work, advanced computational modeling would play a crucial role in understanding and predicting the properties of this compound.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecule's geometric and electronic structure, as well as to predict its spectroscopic properties (e.g., NMR, IR). These calculations can also be used to model reaction pathways and predict the activation energies for various transformations, providing insights into the molecule's reactivity.

Molecular Dynamics Simulations: For potential applications in materials science, molecular dynamics simulations could be used to model the behavior of ensembles of this compound molecules, providing insights into their bulk properties and interactions.

These computational studies would not only complement experimental findings but also guide future research by identifying promising avenues for exploration and flagging potential challenges. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this and other novel chemical entities.

Q & A

Q. How can researchers ensure the reproducibility of cis-Methoxy-dimethyloctadiene synthesis in laboratory settings?

Methodological guidance: Document all reaction parameters (e.g., temperature, solvent purity, catalyst loading) and validate them using control experiments. Calibrate equipment (e.g., stirrers, thermometers) before each synthesis run, and include step-by-step protocols in supplementary materials. Reproducibility issues often arise from trace impurities or inconsistent stoichiometry; use high-purity reagents and replicate experiments across multiple batches .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural conformation?

Methodological guidance: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm methoxy and alkene positioning, infrared (IR) spectroscopy to identify functional groups, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For stereochemical confirmation, employ NOESY NMR or X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the standard protocols for isolating this compound from reaction mixtures containing stereoisomers?

Methodological guidance: Use preparative chromatography (e.g., HPLC with chiral columns) or fractional crystallization. Optimize solvent polarity and temperature gradients to enhance separation efficiency. Validate isolation success via comparative NMR and melting point analysis against known standards .

Advanced Research Questions

Q. How can conflicting data on the thermodynamic stability of this compound isomers be systematically resolved?

Methodological guidance: Apply density functional theory (DFT) calculations to model energy landscapes and compare results with experimental calorimetry data. Critically evaluate prior studies for methodological inconsistencies (e.g., solvent effects, measurement techniques) and perform meta-analyses using standardized datasets. Address contradictions by designing controlled experiments that isolate variables such as solvent polarity or catalytic residues .

Q. What experimental design frameworks are optimal for studying this compound’s reactivity under heterogeneous catalytic conditions?

Methodological guidance: Structure studies using the PICOC framework (Population: catalyst types; Intervention: reaction conditions; Comparison: catalytic efficiency; Outcomes: yield/stereoselectivity; Context: solvent systems). Incorporate factorial designs to test interactions between temperature, pressure, and catalyst loading. Use response surface methodology (RSM) to optimize conditions .

Q. How should researchers integrate computational and experimental data to predict this compound’s behavior in novel reaction environments?

Methodological guidance: Employ a mixed-methods approach:

- Quantitative : Molecular dynamics simulations to model solvent interactions.

- Qualitative : Thematic analysis of historical data to identify understudied variables (e.g., steric effects). Validate predictions via small-scale pilot experiments, ensuring alignment between computational outputs and empirical observations .

Q. What strategies mitigate bias when analyzing this compound’s bioactivity in interdisciplinary studies?

Methodological guidance: Use blinding protocols during data collection and analysis. Apply statistical corrections (e.g., Bonferroni adjustment) for multiple comparisons. Pre-register hypotheses and analytical workflows to reduce confirmation bias. Cross-validate findings with independent datasets or external collaborators .

Methodological Considerations

- Data Contradiction Analysis : When reconciling conflicting results, prioritize studies with transparent methodologies and raw data availability. Use funnel plots or sensitivity analyses to assess publication bias .

- Ethical and Safety Protocols : Adhere to institutional guidelines for handling volatile intermediates and toxic byproducts. Document waste disposal procedures to ensure compliance with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.